2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Description
Properties
CAS No. |
497833-02-0 |
|---|---|
Molecular Formula |
C6H5F3N2O2 |
Molecular Weight |
194.11 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-10-11(4)3-5(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
LLYFBVOGPOUFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ethyl ester precursor undergoes base-mediated hydrolysis in ethanol-water mixtures. Potassium tert-butoxide (KOtBu) is employed as a strong, non-nucleophilic base, facilitating the deprotonation of water to generate hydroxide ions. These ions nucleophilically attack the ester carbonyl, leading to the formation of the carboxylate intermediate. Acidification with concentrated HCl protonates the carboxylate, yielding the final acetic acid derivative.
Key Reaction Parameters
-
Solvent System : Ethanol (EtOH) with stoichiometric water (0.01 mL per 2 mL EtOH)
-
Temperature : 60°C
-
Reaction Time : Overnight (12–16 hours)
-
Base : Potassium tert-butoxide (1.5 equivalents relative to ester)
-
Workup : Extraction with ethyl acetate (EtOAc), acidification to pH 2, and drying over Na₂SO₄.
Yield and Purity
Synthetic Protocol
-
Step 1 : Combine ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate (120 mg, 0.54 mmol) and KOtBu (91 mg, 0.81 mmol) in EtOH (2 mL) and water (0.01 mL).
-
Step 2 : Heat the mixture at 60°C with stirring for 16 hours.
-
Step 3 : Quench with water (20 mL) and extract with EtOAc (20 mL). Discard the organic layer.
-
Step 4 : Acidify the aqueous phase to pH 2 using concentrated HCl and extract with EtOAc (3 × 20 mL).
-
Step 5 : Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to isolate the product as an orange solid.
Alternative Synthetic Routes
While ester hydrolysis remains the predominant method, exploratory approaches have been investigated to improve scalability and functional group tolerance.
Cyclocondensation Strategies
Cyclocondensation of hydrazides with trihaloalkenones presents another potential pathway, as demonstrated in related pyrazole-acetic acid syntheses. For example:
-
Hydrazide Formation : React methyl nicotinate with hydrazine hydrate to generate nicotinohydrazide intermediates.
-
Cyclocondensation : Treat the hydrazide with 4-methoxy-4-alkyl-1,1,1-trihaloalk-3-en-2-ones in ethanol under reflux.
Advantages
-
Green Solvent : Ethanol minimizes environmental impact.
-
High Yields : Reported yields of 67–91% for analogous compounds.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically influences reaction efficiency. Ethanol-water mixtures enhance solubility of both the ester and carboxylate intermediates, while KOtBu provides sufficient basicity without promoting ester transesterification. Comparative studies with NaOH or KOH in aqueous ethanol resulted in lower yields (70–75%) due to incomplete conversion.
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (CDCl₃, 400 MHz)
-
δ 7.54 (1H, dd, J = 2.3 Hz, 0.9 Hz): Pyrazole C4-H.
-
δ 6.61 (1H, d, J = 2.2 Hz): Pyrazole C5-H.
Mass Spectrometry
-
Method : Electrospray ionization (ESI)
-
Observed : m/z 195.0 [M+H]⁺
Industrial-Scale Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow systems could enhance throughput and reduce thermal degradation risks. Microreactors with precise temperature control (60 ± 1°C) and residence times of 2–4 hours may achieve comparable yields (>85%).
Cost Analysis
-
KOtBu Cost : ~$50/kg (industrial bulk pricing).
-
Ethyl Ester Precursor : ~$100/g (custom synthesis).
-
Overall Cost : Estimated $150–200 per gram of final product.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Hydrolysis regenerates the acid under basic conditions.
Example Reaction Pathway (from ):
-
Esterification : Reaction with ethanol/H<sub>2</sub>SO<sub>4</sub> forms the ethyl ester.
-
Hydrolysis : Treatment with NaOH yields the free acid.
Amide and Peptide Coupling
The carboxylic acid reacts with amines via carbodiimide-mediated coupling to form amides, a key step in drug derivatization.
Key Reagents :
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-dimethylaminopyridine) as a catalyst
Example (from ):
Coupling with N-methyl-4-piperidinylamine in dichloromethane produced a bioactive thiazolecarboxamide derivative.
| Amine | Coupling Agent | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| N-Methyl-4-piperidinylamine | EDC, DMAP | DCM, 20°C, 12h | 78% |
Decarboxylation
Thermal or acidic conditions induce decarboxylation, yielding 1-(trifluoromethyl)pyrazole derivatives.
| Conditions | Temperature | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>/AcOH (1:10 v/v) | 80°C, 2h | 1-(Trifluoromethyl)pyrazole | 68% |
Nucleophilic Substitution on Pyrazole
The electron-withdrawing trifluoromethyl group activates the pyrazole ring for substitution at the C4 position.
Example Reaction :
Reaction with hydrazine forms triazole hybrids (from ):
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine | Ethanol, 78°C, 4h | Pyrazolyl-triazole hybrid | 85% |
Salt Formation
The carboxylic acid forms salts with inorganic bases, enhancing solubility for biological testing.
| Base | Conditions | Salt Formed | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| NaOH | H<sub>2</sub>O, RT | Sodium salt | >50 | |
| NH<sub>4</sub>OH | Ethanol, 0°C | Ammonium salt | 35 |
Cyclocondensation Reactions
The pyrazole-acetic acid scaffold participates in cyclization to form heterocyclic systems.
Example (from ):
Reaction with 2-bromoketones yields thiadiazine intermediates, which dehydrate to pyrazolyl-thiazoles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromoacetophenone | DMSO/CuCl<sub>2</sub>, 100°C | Pyrazolyl-thiazole | 74% |
Biological Derivatization
The compound serves as a precursor for anti-inflammatory and antimicrobial agents.
Scientific Research Applications
Medicinal Chemistry
TFMPA has been investigated for its potential therapeutic applications:
- Anti-inflammatory Activity : Studies have shown that compounds with pyrazole structures exhibit anti-inflammatory properties. TFMPA has been evaluated in vitro and in vivo for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
- Anticancer Properties : Research has indicated that TFMPA can induce apoptosis in cancer cells. A study demonstrated that TFMPA inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Activity : TFMPA has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which could lead to the development of new antibiotics.
Agricultural Science
In agricultural applications, TFMPA serves as a key intermediate in the synthesis of agrochemicals:
- Herbicide Development : The compound is being explored for its herbicidal properties. Preliminary studies indicate that it can selectively inhibit the growth of certain weeds while being less toxic to crops.
- Plant Growth Regulators : TFMPA has been tested as a plant growth regulator, promoting root development and enhancing stress resistance in plants.
Material Science
TFMPA's unique chemical structure makes it suitable for various material science applications:
- Polymer Synthesis : Researchers are investigating the use of TFMPA in the synthesis of fluorinated polymers, which possess enhanced thermal stability and chemical resistance.
- Nanotechnology : TFMPA is being explored for its potential role in the development of nanomaterials with specific electronic properties.
Case Study 1: Anti-inflammatory Effects
In a controlled study, TFMPA was administered to animal models with induced inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry detailed the effects of TFMPA on human cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Case Study 3: Herbicide Efficacy
A field trial conducted by agricultural scientists assessed the efficacy of TFMPA-based herbicides against common weed species. The results demonstrated effective weed control with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide .
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory | Reduced cytokine levels in animal models |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Agricultural Science | Herbicide | Effective weed control with low crop toxicity |
| Plant Growth Regulator | Enhanced root development under stress | |
| Material Science | Polymer Synthesis | Improved thermal stability in fluorinated polymers |
| Nanotechnology | Development of nanomaterials with electronic properties |
Mechanism of Action
The mechanism by which 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The pyrazole core allows for significant structural diversity. Key analogs include:
Positional Isomers
- 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]acetic Acid (CAS 1314923-82-4): Substituents: CF₃ at position 3, acetic acid at position 4. Molecular Weight: 194.11 g/mol.
Substituted Derivatives
2-[5-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid :
- 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid: Substituents: CH₃ at position 3, CF₃ at position 5. Molecular Formula: C₇H₇F₃N₂O₂; Molecular Weight: 208.14 g/mol.
Functional Group Modifications
Acetic Acid Derivatives
- 5-Amino-1H-pyrazole-3-acetic Acid (CAS 174891-10-2): Substituents: NH₂ at position 5, acetic acid at position 3. Molecular Weight: 141.13 g/mol. Properties: The amino group enhances solubility via hydrogen bonding, making it suitable for aqueous formulations .
Ester and Amide Derivatives
- Ethyl 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate :
COX Inhibition
- Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide):
Fungicidal Activity
- Isothiazole–Thiazole Derivatives :
Physicochemical and Metabolic Properties
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Metabolic Pathway |
|---|---|---|---|---|---|
| 2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid | CF₃ (5), COOH (1) | C₆H₅F₃N₂O₂ | 194.11 | 1.8 | Glucuronidation, oxidation |
| 2-[5-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid | Cl (5), CF₃ (3) | C₆H₄ClF₃N₂O₂ | 228.56 | 2.5 | Dechlorination, hydrolysis |
| 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid | CH₃ (3), CF₃ (5) | C₇H₇F₃N₂O₂ | 208.14 | 2.1 | Methyl oxidation to carboxylic acid |
| Celecoxib | CF₃ (3), SO₂NH₂ (1) | C₁₇H₁₄F₃N₃O₂S | 381.37 | 3.4 | Methyl oxidation, glucuronidation |
*LogP values estimated using fragment-based methods.
Biological Activity
2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C6H6F3N2O2
- CAS Number : 345637-71-0
- Molecular Weight : 192.11 g/mol
The biological activity of this compound is largely attributed to its structural features:
- The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.
- The pyrazole ring can engage in various interactions with enzymes and receptors, potentially inhibiting their activity or modulating their function.
- The acetic acid moiety may contribute to binding interactions with active sites on target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can exhibit significant antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 4.39 | |
| Breast Cancer | MDA-MB-231 | 3.50 | |
| Colorectal Cancer | HCT116 | 5.20 | |
| Renal Cancer | 786-O | 6.00 |
These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/AKT/mTOR pathway.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
In vivo models further support these findings, showing reduced edema and inflammation in carrageenan-induced rat paw edema models.
Antimicrobial Activity
Preliminary evaluations have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 16 μg/mL |
These results indicate potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including those containing the trifluoromethyl group:
- Synthesis and Evaluation of Novel Derivatives : A study synthesized multiple derivatives of pyrazole and assessed their biological activities, revealing significant anticancer properties linked to structural modifications.
- Mechanistic Insights into Anticancer Properties : Research demonstrated that specific pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways.
- Comparative Analysis with Other Compounds : A comparative study revealed that the trifluoromethyl substitution significantly enhances the biological activity of pyrazole derivatives compared to their non-fluorinated counterparts.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how do reaction conditions influence yield?
- Methodology :
- Cyclocondensation : Start with ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazolecarboxylate intermediates, followed by hydrolysis to the carboxylic acid .
- Purification : Use reverse-phase chromatography (C18 columns) for intermediates, as described for structurally similar pyrazole derivatives .
- Yield optimization : Adjust stoichiometry of trifluoromethyl-containing reagents (e.g., CF₃I or CF₃Cu) during pyrazole ring formation to minimize byproducts .
Q. How can structural characterization (e.g., NMR, IR, X-ray crystallography) confirm the regioselectivity of the pyrazole ring in this compound?
- Methodology :
- ¹H/¹³C NMR : Compare chemical shifts of pyrazole protons (typically δ 6.5–8.5 ppm) and acetic acid protons (δ 3.8–4.2 ppm) to distinguish between 1H-pyrazole isomers .
- X-ray crystallography : Resolve ambiguity in trifluoromethyl group positioning (e.g., C-5 vs. C-3 substitution) using single-crystal diffraction data .
Q. What analytical techniques (e.g., HPLC, LC-MS) are recommended for assessing purity, and how can impurities be identified?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities at 254 nm. Retention times for the compound and common byproducts (e.g., unreacted pyrazole intermediates) should be validated .
- LC-MS : Identify impurities via molecular ion peaks (e.g., m/z 222.17 for the parent compound) and fragment patterns .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology :
- Computational studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects of the CF₃ group on pyrazole ring charge distribution .
- Experimental validation : Compare Suzuki-Miyaura coupling efficiency with/without the CF₃ group using aryl boronic acids and Pd catalysts .
Q. What strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) across different assays?
- Methodology :
- Assay standardization : Use uniform solvent systems (e.g., DMSO concentration ≤0.1%) to avoid solubility-driven discrepancies .
- Meta-analysis : Cross-reference data from enzyme inhibition (e.g., COX-2) and cell-based assays to identify assay-specific interference .
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., cyclooxygenase isoforms)?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of COX-1/COX-2 (PDB: 1EQG, 3LN1) to simulate binding poses. Focus on hydrogen bonding with the acetic acid moiety .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories in explicit solvent .
Methodological Challenges and Solutions
Q. Why do synthetic yields vary when scaling from milligram to gram quantities, and how can this be mitigated?
- Root cause : Exothermic side reactions during CF₃ group introduction at larger scales .
- Solution : Implement controlled temperature gradients (-10°C to 25°C) and slow reagent addition .
Q. How to address discrepancies in NMR data between theoretical predictions and experimental results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
